フラクセチン
概要
説明
科学的研究の応用
Fraxetin has a wide range of scientific research applications:
Chemistry: Fraxetin is used as a precursor in the synthesis of various coumarin derivatives.
Biology: Fraxetin is studied for its role in iron homeostasis in plants.
Medicine: Fraxetin has shown potential in treating various diseases due to its anticancer, neuroprotective, and antibacterial properties
Industry: Fraxetin is used in the development of pharmaceuticals and other health-related products.
作用機序
フラクセチンは、さまざまなメカニズムによってその効果を発揮します。 フラクセチンは、細菌細胞膜の透過性を高め、タンパク質合成を阻害し、核酸含量とトポイソメラーゼ活性を破壊することが示されています . 癌細胞では、フラクセチンはミトコンドリア機能とカルシウム恒常性を破壊することにより、アポトーシスを誘導します . フラクセチンは、小胞体ストレスを活性化し、内在性アポトーシス経路を誘導することも示されています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Fraxetin plays a significant role in biochemical reactions, particularly in iron homeostasis in plants . It interacts with various enzymes and proteins, including scopoletin 8-hydroxylase, which is crucial for its synthesis from scopoletin . Fraxetin also interacts with multidrug resistance-associated proteins 3 and 4 (MRP3/4), which are involved in its excretion as fraxetin-O-glucuronides . These interactions highlight the importance of fraxetin in maintaining cellular functions and protecting against oxidative stress.
Cellular Effects
Fraxetin exerts various effects on different cell types and cellular processes. It has been shown to inhibit cellular proliferation, induce cell cycle arrest and apoptosis, and regulate gene transcription . In acute myeloid leukemia cells, fraxetin inhibits cell proliferation and induces apoptosis through multiple targets such as AKT1, SRC, and EGFR, and pathways like the PI3K-AKT signaling pathway . Additionally, fraxetin influences mitochondrial function and calcium homeostasis, further impacting cellular metabolism .
Molecular Mechanism
At the molecular level, fraxetin exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, fraxetin binds to hub targets such as AKT1, SRC, and EGFR, inhibiting their activity and leading to apoptosis in acute myeloid leukemia cells . It also modulates intracellular signaling pathways, including the PI3K-AKT and MAPK pathways, which are crucial for cell survival and proliferation . These molecular interactions underscore the therapeutic potential of fraxetin in treating various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fraxetin change over time. Studies have shown that fraxetin treatment can enhance endogenous antioxidant capacity and reduce oxidative stress biomarkers in mice . Over a 30-day treatment period, fraxetin increased superoxide dismutase and glutathione peroxidase activities in the brain, while reducing the glutathione disulphide/reduced glutathione ratio and thiobarbituric acid-reactive substances in both liver and brain tissues . These findings suggest that fraxetin provides long-term protection against free-radical-mediated damage.
Dosage Effects in Animal Models
The effects of fraxetin vary with different dosages in animal models. In a study on chronic unpredictable stress in mice, fraxetin was administered at doses of 20, 40, and 60 mg/kg . Higher doses of fraxetin (40 and 60 mg/kg) were found to decrease elevated serum corticosterone levels and reverse diminished serotonin levels in the brain . The highest dose (60 mg/kg) was required to restore dopamine levels in the frontal cortex . These results indicate that the therapeutic effects of fraxetin are dose-dependent, with higher doses providing more significant benefits.
Metabolic Pathways
Fraxetin is involved in various metabolic pathways, including its extensive first-pass metabolism resulting in the formation of fraxetin-O-glucuronides . The key enzymes involved in its synthesis are scopoletin 8-hydroxylase and feruloyl CoA 6′-hydroxylase . These enzymes facilitate the conversion of scopoletin and ferulic acid into fraxetin, respectively . Additionally, fraxetin has been shown to control glucose metabolism in the liver and kidneys, reducing the risk of type 2 diabetes .
Transport and Distribution
Fraxetin is transported and distributed within cells and tissues through active transport processes. Multidrug resistance-associated proteins 3 and 4 (MRP3/4) play a crucial role in the excretion of fraxetin-O-glucuronides . These transporters facilitate the movement of fraxetin metabolites out of cells, ensuring their proper distribution and excretion. The transport and distribution of fraxetin are essential for maintaining its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of fraxetin is primarily within the cytoplasm and mitochondria. In plants, fraxetin is secreted by root epidermal cells and transported to the rhizosphere to facilitate iron acquisition . The localization of fraxetin within specific cellular compartments is crucial for its activity and function. For example, its presence in mitochondria allows it to modulate mitochondrial function and protect against oxidative stress . Understanding the subcellular localization of fraxetin provides insights into its mechanisms of action and therapeutic potential.
準備方法
化学反応の分析
フラクセチンは、次のようなさまざまな化学反応を起こします。
酸化: フラクセチンは、使用される条件や試薬に応じて、異なる生成物に酸化される可能性があります。
還元: フラクセチンは、特定の条件下で還元されて、異なる誘導体を与える可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒などがあります。これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。
科学研究への応用
フラクセチンは、幅広い科学研究に適用されています。
化学: フラクセチンは、さまざまなクマリン誘導体の合成における前駆体として使用されます。
生物学: フラクセチンは、植物における鉄恒常性における役割について研究されています.
医学: フラクセチンは、抗がん作用、神経保護作用、抗菌作用などにより、さまざまな病気の治療に潜在的な可能性を示しています
類似化合物との比較
フラクセチンは、エスクレチン、スコポレチン、ウンベリフェロンなどの他のクマリン化合物と類似しています . フラクセチンは、特定のヒドロキシル化とメトキシ化のパターンによってユニークであり、これはフラクセチン独自の生物活性に貢献しています。類似の化合物には以下が含まれます。
エスクレチン: 抗炎症作用と抗酸化作用で知られています.
スコポレチン: 抗炎症作用や抗菌作用などのさまざまな薬理作用を示します.
ウンベリフェロン: 抗酸化作用と抗炎症作用で使用されます.
フラクセチンのユニークな構造と生物活性により、さまざまな科学的および医学的用途に貴重な化合物となっています。
特性
IUPAC Name |
7,8-dihydroxy-6-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWRBANWNTOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205992 | |
Record name | Fraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-84-5 | |
Record name | Fraxetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fraxetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dihydroxy-6-methoxy-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FRAXETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD3GD44O3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of fraxetin?
A1: Fraxetin has been shown to interact with various molecular targets, contributing to its pleiotropic effects. Some of the key targets identified include: * mTORC1: Fraxetin activates the mTORC1 pathway, leading to the inhibition of autophagy and apoptosis. [, ] * STAT3: Fraxetin directly interacts with the STAT3 SH2 domain, preventing its dimerization and subsequent activation, ultimately disrupting downstream signaling pathways involved in angiogenesis, glucose metabolism, and the epithelial-mesenchymal transition (EMT). [] * PI3K/Akt: Fraxetin modulates the PI3K/Akt pathway, impacting cellular processes such as neuroinflammation, autophagy, and cell proliferation. [, , , ] * ERK: Fraxetin influences the ERK signaling pathway, contributing to its antifibrotic effects in renal tissue. [] * Nrf2: Fraxetin activates the Nrf2 pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1). [, ] * JAK2/STAT3: Fraxetin inhibits the JAK2/STAT3 signaling pathway, contributing to its antitumor effects in glioma cells. []
Q2: How does fraxetin's interaction with these targets translate into its observed biological effects?
A2: Fraxetin's interaction with its molecular targets triggers a cascade of downstream effects, leading to various biological responses: * Antitumor activity: By targeting STAT3, PI3K/Akt, and JAK2/STAT3 pathways, fraxetin inhibits cancer cell proliferation, invasion, and migration, while promoting apoptosis in different cancer models. [, , , ] * Antioxidant and anti-inflammatory effects: Fraxetin's activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, such as HO-1, which contribute to its antioxidant and anti-inflammatory properties. [, , ] * Neuroprotective effects: Modulation of PI3K/Akt and the suppression of microglia-mediated neuroinflammation contribute to fraxetin's neuroprotective effects in models of ischemic stroke and isoflurane-induced neurotoxicity. [, ] * Antifibrotic effects: Fraxetin's influence on the ERK pathway plays a role in its antifibrotic effects observed in renal tissue. [] * Antidiabetic effects: Fraxetin demonstrates potential antidiabetic effects by improving glycemic control and restoring glycoprotein levels in diabetic models. [, ]
Q3: What is the molecular formula and weight of fraxetin?
A3: The molecular formula of fraxetin is C10H8O5, and its molecular weight is 208.17 g/mol. []
Q4: Are there any specific spectroscopic data available for fraxetin identification?
A4: Yes, fraxetin can be identified using various spectroscopic techniques: * Ultraviolet-Visible (UV-Vis) spectroscopy: Fraxetin exhibits characteristic absorption peaks in the UV-Vis region. [, , ] * Mass spectrometry (MS): MS techniques, such as UPLC-MS/MS, are commonly employed for fraxetin detection and quantification. [, ]
Q5: Is there any information regarding fraxetin's stability under various conditions?
A5: Fraxetin's stability can be influenced by factors such as pH, temperature, and storage conditions. Further research is needed to fully elucidate its stability profile. []
Q6: Does fraxetin exhibit any catalytic properties?
A6: While not a traditional catalyst, fraxetin demonstrates iron-reducing properties, particularly under acidic conditions. This characteristic plays a crucial role in its ability to promote iron acquisition in plants. [, ]
Q7: Have any computational studies been conducted on fraxetin?
A7: Yes, density functional theory (DFT) studies have been conducted to investigate fraxetin's antioxidant activity and its regeneration mechanisms in simulated biological environments. []
Q8: How do structural modifications of fraxetin affect its biological activity?
A8: The presence of the catechol moiety in fraxetin is crucial for its iron-reducing capabilities and its role in iron acquisition in plants. Structural modifications affecting this moiety are likely to impact these specific activities. [, ]
Q9: What strategies have been explored to improve fraxetin's bioavailability?
A9: Encapsulation of fraxetin into long circulating liposomes (LC-Lipo) has shown promise in enhancing its oral bioavailability and anti-enteritis effects in preclinical models. []
Q10: What in vitro and in vivo models have been used to evaluate fraxetin's efficacy?
A10: Fraxetin's efficacy has been investigated in various models:* In vitro: Cell lines derived from pancreatic cancer, colon cancer, hepatocellular carcinoma, prostate cancer, glioma, breast cancer, and bladder cancer, as well as primary microglia and human umbilical vein endothelial cells (HUVECs). [1-8, 12-16, 19, 22]* In vivo: Rodent models of ischemic stroke, chronic unpredictable stress, pancreatic cancer, renal fibrosis, periprosthetic osteolysis, diabetes, and doxorubicin-induced cardiotoxicity. [1-3, 8, 11, 13, 19-21, 26]
Q11: What is the safety profile of fraxetin?
A11: While fraxetin generally exhibits a favorable safety profile in preclinical studies, further research, including long-term studies, is needed to fully characterize its safety profile in humans. []
Q12: Are there any specific drug delivery strategies being explored for fraxetin?
A12: The development of LC-Lipo formulations represents a promising drug delivery strategy for fraxetin, aiming to improve its oral bioavailability and target its delivery to specific tissues, such as the intestines. []
Q13: What analytical techniques are commonly employed for fraxetin analysis?
A13: Various analytical methods are used for fraxetin analysis, including: * High-performance liquid chromatography (HPLC): HPLC, particularly coupled with UV-Vis or MS detection, is widely used for fraxetin quantification. [, , , , ] * Ultra-performance liquid chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to HPLC. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。